(E)-2,3-didehydropristanoyl-CoA

Peroxisomal Beta-Oxidation Branched-Chain Lipid Metabolism Structural Biology

Ensure enzymatic specificity in peroxisomal β-oxidation research. This trans-2-enoyl-CoA is the only valid substrate for measuring D-bifunctional protein (MFP-2) hydratase activity; straight-chain enoyl-CoAs and the saturated precursor pristanoyl-CoA cannot substitute. Essential for in vitro kinetic characterization, DBP deficiency diagnosis, and LC-MS/MS assay development. Distinct chromatographic properties resolve it from isobaric analogs. Procure with confidence for precise pathway analysis and clinical biomarker validation.

Molecular Formula C40H70N7O17P3S
Molecular Weight 1046.0 g/mol
Cat. No. B15548964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-2,3-didehydropristanoyl-CoA
Molecular FormulaC40H70N7O17P3S
Molecular Weight1046.0 g/mol
Structural Identifiers
InChIInChI=1S/C40H70N7O17P3S/c1-25(2)11-8-12-26(3)13-9-14-27(4)15-10-16-28(5)39(52)68-20-19-42-30(48)17-18-43-37(51)34(50)40(6,7)22-61-67(58,59)64-66(56,57)60-21-29-33(63-65(53,54)55)32(49)38(62-29)47-24-46-31-35(41)44-23-45-36(31)47/h16,23-27,29,32-34,38,49-50H,8-15,17-22H2,1-7H3,(H,42,48)(H,43,51)(H,56,57)(H,58,59)(H2,41,44,45)(H2,53,54,55)/b28-16+/t26?,27?,29-,32-,33-,34+,38-/m1/s1
InChIKeyWLOASZHRLIOYIA-TXRROMTDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(E)-2,3-Didehydropristanoyl-CoA: Definition, Classification, and Physicochemical Properties for Research Procurement


(E)-2,3-Didehydropristanoyl-CoA (CAS 186690-06-2), also known as trans-2,3-dehydropristanoyl-CoA, is a long-chain, multi-methyl-branched, monounsaturated fatty acyl-CoA [1]. It is defined as the product of the formal condensation of coenzyme A with (E)-2,3-didehydropristanic acid and possesses a molecular weight of 1046.01 Da with the molecular formula C40H70N7O17P3S . This compound is classified as a trans-2-enoyl-CoA and is practically insoluble in water and acidic [2]. It exists predominantly in its deprotonated, tetra-anionic form at physiological pH (7.3) [3].

Procurement Risk: Why Pristanoyl-CoA or Other Branched-Chain Acyl-CoAs Cannot Substitute for (E)-2,3-Didehydropristanoyl-CoA in Experimental Systems


Generic substitution among branched-chain acyl-CoAs is scientifically invalid due to the high degree of enzymatic specificity and distinct metabolic routing in peroxisomal beta-oxidation [1]. (E)-2,3-Didehydropristanoyl-CoA is a specific metabolic intermediate, the 2,3-unsaturated product of the acyl-CoA oxidase reaction on (2S)-pristanoyl-CoA, and is the required substrate for the subsequent hydratase activity of the D-specific multifunctional protein-2 (MFP-2) [2]. Using its saturated precursor, pristanoyl-CoA, would fail to replicate the necessary enzymatic step, and employing other 2-methyl-branched acyl-CoAs (e.g., 2-methylpalmitoyl-CoA) or straight-chain enoyl-CoAs would introduce different enzyme specificities and confound pathway analysis, as the peroxisome houses separate beta-oxidation systems composed of distinct enzymes for straight-chain versus branched-chain substrates [3].

Quantitative Differentiation of (E)-2,3-Didehydropristanoyl-CoA: Procurement Evidence vs. Closest Analogs


Structural Differentiation: (E)-2,3-Didehydropristanoyl-CoA vs. Pristanoyl-CoA Based on Molecular Mass and Unsaturation

(E)-2,3-Didehydropristanoyl-CoA is distinguished from its direct metabolic precursor, pristanoyl-CoA, by the presence of a trans-2,3 double bond, a defining structural feature that dictates its unique enzymatic processing [1]. This structural difference is quantifiable by a molecular mass shift. The average mass of (E)-2,3-didehydropristanoyl-CoA is 1046.01 Da, which is 2.02 Da less than the average mass of the saturated analog pristanoyl-CoA (1048.03 Da), consistent with the loss of two hydrogen atoms upon desaturation [2]. While pristanoyl-CoA can be obtained from several commercial sources as a mixture of stereoisomers, (E)-2,3-didehydropristanoyl-CoA is a defined, optically active compound with 5 of 7 stereocentres defined and a specific (E)-configuration at the 2,3-double bond . This precise stereochemistry is critical for proper enzyme recognition, as the D-specific multifunctional protein-2 (MFP-2) exhibits strict substrate specificity for 2-enoyl-CoAs with this configuration [3].

Peroxisomal Beta-Oxidation Branched-Chain Lipid Metabolism Structural Biology

Supplier-Reported Purity and Traceability: A Procurement Advantage for (E)-2,3-Didehydropristanoyl-CoA

A key differentiator for procurement is the verifiable purity and analytical documentation provided by specialized vendors for (E)-2,3-Didehydropristanoyl-CoA, which is not uniformly available for all related analogs. Reputable suppliers like MedChemExpress (MCE) and TargetMol provide a cataloged, research-grade product (CAS 186690-06-2) with a defined molecular weight (1046.01 Da) and formula (C40H70N7O17P3S) [1]. This contrasts with the procurement of pristanoyl-CoA, which may be offered as a stereoisomeric mixture with variable purity and less rigorous analytical characterization. The availability of a specific CAS number and standardized product information for (E)-2,3-Didehydropristanoyl-CoA reduces experimental variability, a critical factor for reproducible enzyme kinetics or cell-based assays where substrate purity and identity are paramount [2]. This level of chemical definition and commercial standardization minimizes the risk of introducing unknown or uncharacterized impurities that could act as confounding factors in sensitive biological assays.

Enzyme Assays Metabolomics Chemical Biology Lipidomics

Metabolic Pathway Specificity: (E)-2,3-Didehydropristanoyl-CoA is the Mandatory Intermediate for MFP-2 Hydratase Activity

Unlike its saturated precursor pristanoyl-CoA, which can be acted upon by multiple acyl-CoA oxidases with varying efficiency, (E)-2,3-Didehydropristanoyl-CoA occupies a unique and non-redundant position in the peroxisomal beta-oxidation pathway [1]. Following the desaturation of (2S)-pristanoyl-CoA by a branched-chain acyl-CoA oxidase (ACOX2 or ACOX3) [2], the resulting trans-2,3-dehydropristanoyl-CoA is the sole known substrate for the subsequent hydratase reaction catalyzed by the D-specific multifunctional protein-2 (MFP-2) [3]. This enzyme, part of a dedicated beta-oxidation system for branched-chain substrates, converts the 2-enoyl-CoA to 3-hydroxypristanoyl-CoA. Straight-chain enoyl-CoAs or other branched-chain enoyl-CoAs cannot functionally substitute in this specific enzymatic step, as MFP-2 demonstrates clear substrate preference for 2-methyl-branched enoyl-CoAs [4]. This metabolic exclusivity makes the compound an essential tool for probing the function of MFP-2 and the branched-chain fatty acid oxidation pathway in vitro and in cell-based assays.

Peroxisomal Beta-Oxidation Enzymology Branched-Chain Fatty Acid Metabolism

Physicochemical Property Differentiation: LogP and Hydrogen Bonding Profile vs. Pristanoyl-CoA

While specific comparative solubility data for (E)-2,3-didehydropristanoyl-CoA versus pristanoyl-CoA are not available in the primary literature, predicted physicochemical properties indicate a measurable difference in lipophilicity. The introduction of the 2,3-trans double bond in (E)-2,3-didehydropristanoyl-CoA results in a calculated logP of 7.91 [1], compared to a predicted logP of approximately 8.5-9.0 for the fully saturated pristanoyl-CoA (based on structural analogs). This reduced lipophilicity is accompanied by a topological polar surface area (TPSA) of 365.70 Ų , which differs from pristanoyl-CoA's TPSA due to the change in bond geometry. These subtle differences can influence retention time in reversed-phase liquid chromatography (e.g., C18 columns), with the unsaturated (E)-2,3-didehydropristanoyl-CoA eluting earlier than its saturated counterpart under identical conditions [2]. For analytical method development in metabolomics or lipidomics, this distinction necessitates the use of the authentic compound for accurate peak identification and quantification, rather than relying on a surrogate standard.

Analytical Chemistry Lipidomics Sample Preparation Chromatography

Defined Applications for (E)-2,3-Didehydropristanoyl-CoA in Peroxisomal Research and Lipid Metabolism Studies


In Vitro Reconstitution of the Peroxisomal Branched-Chain Beta-Oxidation Pathway

(E)-2,3-Didehydropristanoyl-CoA is the essential substrate for studying the enzymatic activity of the D-specific multifunctional protein-2 (MFP-2), specifically its 2-enoyl-CoA hydratase function, in vitro. As the dedicated substrate for this step [1], it enables precise kinetic characterization (e.g., determination of Km and Vmax) of purified or recombinant MFP-2, or the assessment of its activity in cellular or tissue homogenates. This cannot be accomplished using pristanoyl-CoA, which is a substrate for the preceding oxidase step, nor with straight-chain enoyl-CoAs, which are processed by a different multifunctional protein (MFP-1) [2].

Investigating Defects in Peroxisomal Fatty Acid Oxidation Disorders

This compound is a critical reagent for diagnosing and investigating metabolic blocks in patients with suspected peroxisomal disorders, such as D-bifunctional protein (DBP) deficiency (caused by mutations in HSD17B4, the gene encoding MFP-2). By incubating patient-derived fibroblasts or leukocytes with (E)-2,3-didehydropristanoyl-CoA, researchers can directly assess the hydratase activity of MFP-2, providing functional evidence to complement genetic testing [1]. The use of this specific intermediate bypasses upstream steps (e.g., acyl-CoA oxidase activity) and isolates the function of MFP-2, which is a common site of enzymatic defects in these disorders [2].

Use as an Analytical Standard in Targeted Lipidomics and Metabolomics

Given its defined molecular mass (1046.01 Da) and unique retention time on reversed-phase LC columns, (E)-2,3-didehydropristanoyl-CoA serves as an authentic reference standard for the development and validation of targeted liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays [1]. Its lower logP compared to pristanoyl-CoA ensures it can be chromatographically resolved from its saturated precursor and other isobaric acyl-CoAs. This is essential for accurate quantification of this intermediate in biological matrices (e.g., plasma, liver tissue, cultured cells) to monitor flux through the branched-chain fatty acid oxidation pathway in both basic research and clinical biomarker studies [2].

Substrate for Enzyme Activity Assays Using Recombinant Branched-Chain Acyl-CoA Oxidases

While (E)-2,3-didehydropristanoyl-CoA is the product of the acyl-CoA oxidase reaction, it is a valuable reagent for developing and validating coupled or end-point assays for the reverse reaction or for monitoring enzyme turnover. Researchers can use it to confirm the identity of the product formed by ACOX2 or ACOX3 acting on pristanoyl-CoA [1]. This is particularly useful in laboratories expressing and characterizing human branched-chain acyl-CoA oxidases, where authentic product standards are required for method calibration and verification of enzymatic activity, especially given the species differences in oxidase specificity noted between rat and human enzymes [2].

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